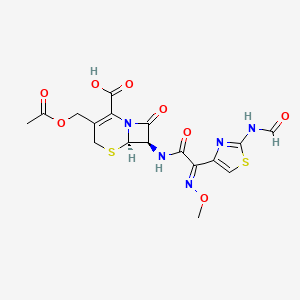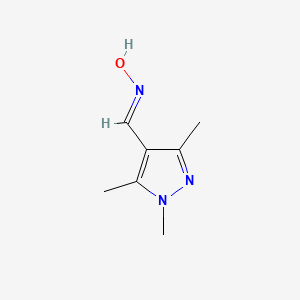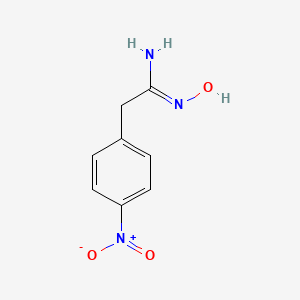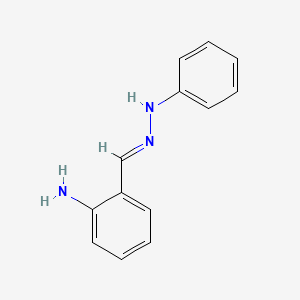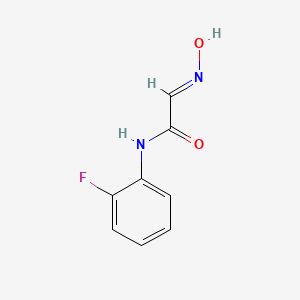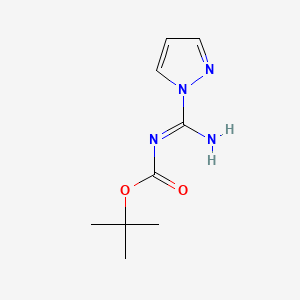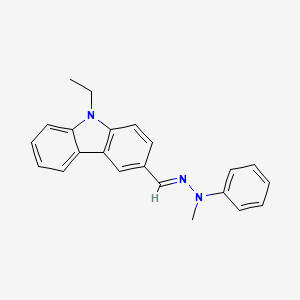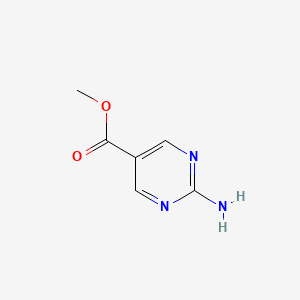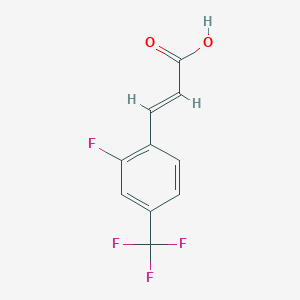
2-氟-4-(三氟甲基)肉桂酸
描述
2-Fluoro-4-(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid with the chemical formula C10H6F4O2 and a molecular weight of 234.15 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to the cinnamic acid backbone. These modifications impart distinct chemical and physical properties, making it a valuable compound in various scientific research applications.
科学研究应用
2-Fluoro-4-(trifluoromethyl)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those with fluorinated motifs.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
作用机制
Target of Action
It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is a fluorinated derivative of cinnamic acid, which is a precursor to the sweetener aspartame via enzyme-catalysed amination to give phenylalanine . This suggests that 2-Fluoro-4-(trifluoromethyl)cinnamic acid might interact with similar biochemical pathways.
Pharmacokinetics
It is known to cause irritation upon contact with skin and eyes, and upon inhalation , suggesting that it can be absorbed through these routes.
Result of Action
It is known to cause irritation to the eyes, skin, and respiratory system , indicating that it may have cytotoxic effects or induce an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)cinnamic acid. It should be stored in a dry, cool, and well-ventilated place . Dust formation should be avoided, and adequate ventilation should be ensured during handling .
准备方法
The synthesis of 2-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoromethylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 2-fluorobenzaldehyde and trifluoromethylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-fluoro-4-(trifluoromethyl)cinnamic acid.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final product with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反应分析
2-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
2-Fluoro-4-(trifluoromethyl)cinnamic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)cinnamic acid: This compound lacks the fluorine atom at the 2-position, resulting in different chemical reactivity and biological activity.
4-Fluoro-2-(trifluoromethyl)cinnamic acid: The position of the fluorine atom is different, which can affect the compound’s interaction with biological targets and its overall stability.
Trans-4-(trifluoromethyl)cinnamic acid: This compound has a similar trifluoromethyl group but differs in the position of the fluorine atom, leading to variations in its chemical and physical properties
The uniqueness of 2-Fluoro-4-(trifluoromethyl)cinnamic acid lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications.
属性
IUPAC Name |
(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLGORXWYIISR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420780 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262608-88-8 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262608-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


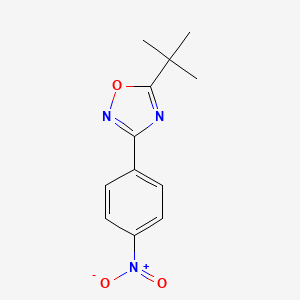
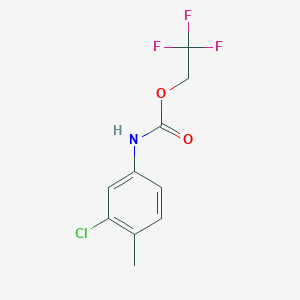
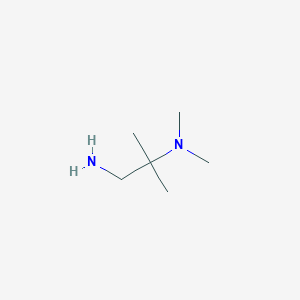
![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
